molecular formula C21H21F2NO3S B2700660 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2177365-41-0

7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2700660
CAS No.: 2177365-41-0
M. Wt: 405.46
InChI Key: UCJFMUOBPWMLDF-UHFFFAOYSA-N
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Description

The compound 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule featuring a thiazepane ring, fluorinated phenyl groups, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a sulfonyl chloride under basic conditions.

    Introduction of Fluorophenyl Groups: Fluorination can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Cyclopropyl Moiety: This step may involve a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific characteristics.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl groups may enhance binding affinity through hydrophobic interactions, while the thiazepane ring can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (7-Phenyl-1,1-dioxido-1,4-thiazepan-4-yl)(1-phenylcyclopropyl)methanone
  • (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1-(4-chlorophenyl)cyclopropyl)methanone

Uniqueness

  • Fluorination : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity.
  • Thiazepane Ring : The thiazepane ring provides a unique scaffold that can interact with various biological targets.

7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2NO3S/c22-16-7-5-15(6-8-16)21(10-11-21)20(25)24-12-9-19(28(26,27)14-13-24)17-3-1-2-4-18(17)23/h1-8,19H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFMUOBPWMLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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